molecular formula C15H20N2O5S B2968764 2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide CAS No. 2097908-63-7

2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide

Cat. No.: B2968764
CAS No.: 2097908-63-7
M. Wt: 340.39
InChI Key: MJDYNWGJUIMLLJ-UHFFFAOYSA-N
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Description

This compound is a sulfamoylphenoxy acetamide derivative characterized by a cyclohexenyl-hydroxy-methyl group attached to the sulfamoyl moiety. Its structure features:

  • Phenoxyacetamide backbone: A common scaffold in medicinal chemistry, often associated with bioactivity.

Properties

IUPAC Name

2-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c16-14(18)10-22-12-4-6-13(7-5-12)23(20,21)17-11-15(19)8-2-1-3-9-15/h2,4-8,17,19H,1,3,9-11H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDYNWGJUIMLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The compound is characterized by a complex molecular structure that integrates an indole moiety with a triazole derivative. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, a study highlighted the efficacy of various indole-based compounds against different cancer cell lines. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.2Cell cycle arrest
Compound CA5494.8Inhibition of angiogenesis

Antimicrobial Activity

The antimicrobial potential of this compound was assessed through various in vitro studies. The results indicated notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/ml
Escherichia coli32 µg/ml
Pseudomonas aeruginosa64 µg/ml

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Antiviral Properties

In addition to its antimicrobial effects, the compound has shown promise in antiviral applications. It has been tested against various viruses, including Herpes Simplex Virus (HSV) and Influenza Virus.

Case Study: Antiviral Activity Against HSV
A specific study evaluated the efficacy of the compound against HSV-1 and HSV-2. The results demonstrated that it significantly reduced viral replication at concentrations as low as 10 µg/ml.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The indole moiety may interact with key enzymes involved in cell signaling pathways.
  • DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Production: Induction of oxidative stress is another proposed mechanism leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous sulfamoylphenoxy acetamide derivatives:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide (Target) Cyclohexenyl-hydroxy-methyl Data not available Data not available Data not available N/A
3y 5-/6-Methoxy benzimidazole, 3,5-dimethyl-4-methoxy-2-pyridylmethyl 159–161 (decomp.) 92 $ ^1\text{H-NMR} $ (CDCl$ _3 $): δ 2.13 (s, 3H), 2.25 (s, 3H)
3j/3k (2:1 ratio) 5-/6-Methoxy benzimidazole, 2-pyridyl acetamide 76–80 87 $ ^1\text{H-NMR} $ (CDCl$ _3 $): δ 2.21–2.32 (s, 6H), 3.74–3.93 (s, 6H)
3ag 3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethyl Not reported 79 $ ^1\text{H-NMR} $ (DMSO-d$ _6 $): δ 4.65 (s, 2H), 7.46 (d, 1H)
2-(2-Carbamoylmethoxy-4-{[2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-yl}... Methoxypropoxy pyridylmethyl Not reported 97 $ ^1\text{H-NMR} $ (CDCl$ _3 $): δ 3.83–3.93 (s, 3H)
2-(4-cyanophenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide Cyanophenoxy, 2,6-dimethylpyrimidinyl Not reported Not reported Not reported
Compound from Acta Poloniae Pharmaceutica Cyclopentyl, sulfamoyl 188.9 Not reported IR: 1681 cm$ ^{-1} $ (C=O); $ ^1\text{H-NMR} $: δ 1.9–2.0 (m, 2H)

Key Structural and Functional Differences:

Substituent Diversity :

  • The target compound uniquely incorporates a cyclohexenyl-hydroxy group , which contrasts with the methoxybenzimidazole-pyridyl systems in 3y, 3j, and 3k . This substitution may enhance steric bulk and hydrogen-bonding capacity compared to planar aromatic systems.
  • 3ag and 3ah feature trifluoroethoxy and methoxypropoxy groups, respectively, which improve metabolic stability and lipophilicity .

Physicochemical Properties :

  • Melting Points : The target compound’s melting point is unreported, but analogs like 3y (159–161°C) and the Acta Poloniae compound (188.9°C) suggest that bulky substituents (e.g., cyclohexenyl) may elevate thermal stability .
  • Spectral Data : The target compound’s $ ^1\text{H-NMR} $ would likely show signals for the cyclohexenyl protons (δ 1.5–2.5 ppm) and hydroxyl group (δ 5–6 ppm), distinct from the aromatic pyridyl signals in 3j/3k (δ 6.4–8.75 ppm) .

Biological Relevance :

  • While the target compound’s bioactivity is unspecified, analogs like 3ag and 3ah are designed for proton pump inhibition, and boronic acid derivatives (e.g., in ) show antifungal activity at µM concentrations . The cyclohexenyl group could modulate target binding or pharmacokinetics.

Research Implications

  • Synthetic Flexibility : The acetamide scaffold allows modular substitution, as seen in 3y (methoxybenzimidazole) vs. 3ag (trifluoroethoxy pyridyl) . The target compound’s cyclohexenyl group expands this diversity.
  • Structure-Activity Relationships (SAR) : Comparative studies suggest that electron-withdrawing groups (e.g., trifluoroethoxy in 3ag) enhance stability, while bulky substituents (e.g., cyclohexenyl) may improve selectivity .

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